(2,5-Dichlorophenyl)hydrazine possesses a hydrazine functional group (N-NH2) known for its reactivity in organic synthesis. This group can participate in condensation reactions to form new carbon-nitrogen bonds. Researchers might explore its use in the synthesis of:
The presence of chlorine atoms (Cl) in the molecule introduces unique properties that might be valuable for analytical purposes. Researchers could investigate its potential use in:
2,5-Dichlorophenylhydrazine is an organic compound with the molecular formula C₆H₆Cl₂N₂. It consists of a phenyl ring substituted with two chlorine atoms at the 2 and 5 positions, and a hydrazine functional group (-NH-NH₂). This compound is known for its toxicological properties, being classified as harmful if swallowed or in contact with skin, and is associated with acute toxicity risks .
Several methods exist for synthesizing 2,5-dichlorophenylhydrazine. One common approach involves the reaction of 2,5-dichlorobenzenediazonium salt with hydrazine hydrate. This method allows for the formation of the desired hydrazine derivative through a diazotization process followed by coupling reactions. Alternative synthetic routes may involve the use of various chlorinated phenols and hydrazine reagents under controlled conditions to ensure high yields and purity .
2,5-Dichlorophenylhydrazine has applications primarily in research settings. It is utilized as a reagent in organic synthesis, particularly in the preparation of azo compounds and other derivatives that are valuable in dye chemistry and pharmaceuticals. Its role as a precursor for more complex organic molecules highlights its significance in synthetic organic chemistry .
Interaction studies involving 2,5-dichlorophenylhydrazine focus on its reactivity with various biological molecules and environmental factors. Research indicates that this compound can interact with nucleophiles due to its electrophilic nature, leading to potential modifications of biomolecules such as proteins and nucleic acids. These interactions can provide insights into its mechanism of action and toxicity profiles .
Several compounds share structural similarities with 2,5-dichlorophenylhydrazine, including:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 2,5-Dichlorophenylhydrazine | C₆H₆Cl₂N₂ | Two chlorine atoms at positions 2 and 5 |
| Phenylhydrazine | C₆H₈N₂ | No chlorine substitutions |
| 4-Chlorophenylhydrazine | C₆H₆ClN₂ | One chlorine atom at position 4 |
| 3,4-Dichlorophenylhydrazine | C₆H₄Cl₂N₂ | Chlorines at positions 3 and 4 |
The uniqueness of 2,5-dichlorophenylhydrazine lies in its specific substitution pattern on the phenyl ring which influences its reactivity and biological activity compared to other similar compounds. Its distinct properties make it a subject of interest in both synthetic chemistry and biological research .
2,5-Dichlorophenylhydrazine exhibits crystalline properties characteristic of substituted phenylhydrazine compounds. The compound crystallizes as white to light yellow crystals with a well-defined melting point of 102-103°C [1] [2] [3]. While complete single-crystal X-ray diffraction data for this specific compound has not been extensively reported in the literature, structural analysis of closely related dichlorophenylhydrazine derivatives provides valuable insights into the expected crystallographic behavior.
Comparative analysis with structurally similar compounds, particularly 2,6-dichlorophenylhydrazine derivatives, reveals important crystallographic features. These compounds typically adopt monoclinic crystal systems with space group P2₁/n [4] [5]. The crystal structures are characterized by face-to-face π-π stacking interactions between aromatic rings, with centroid-to-centroid distances typically ranging from 3.75 to 3.81 Å [4]. The molecular packing is further stabilized by extensive hydrogen bonding networks involving the hydrazine nitrogen atoms and chlorine substituents.
The hydrazine moiety in phenylhydrazine derivatives typically exhibits a gauche conformation with N-N bond lengths of approximately 1.37-1.39 Å, which is shorter than the standard N-N single bond due to partial double-bond character [7]. The presence of two chlorine atoms at the 2,5-positions significantly influences the molecular conformation and crystal packing through both steric effects and electronic redistribution.
Intermolecular interactions in dichlorophenylhydrazine crystals are dominated by N-H···O, N-H···Cl, and C-H···Cl hydrogen bonds, which contribute to the formation of stable three-dimensional networks [4] [5]. The Hirshfeld surface analysis of related compounds indicates that H···H contacts represent approximately 22-23% of the total surface interactions, followed by Cl···H/H···Cl interactions (19-21%) and other weaker contacts [4] [5].
¹H Nuclear Magnetic Resonance analysis of 2,5-dichlorophenylhydrazine in deuterated dimethyl sulfoxide reveals characteristic chemical shifts that provide definitive structural confirmation [8] [9]. The aromatic proton region displays three distinct signals: δ 7.198-7.180 ppm (signals A and B), δ 6.86 ppm (signal C), and δ 6.605-6.612 ppm (signal D) [8]. These chemical shifts are consistent with the substitution pattern, where the chlorine atoms at positions 2 and 5 create an unsymmetrical aromatic environment.
The hydrazine NH proton appears as a characteristic signal at δ 4.3 ppm (signal E), which is typical for phenylhydrazine derivatives [8]. The chemical shift values demonstrate the electron-withdrawing effect of the chlorine substituents, which deshield the aromatic protons and cause downfield shifts compared to unsubstituted phenylhydrazine.
Infrared spectroscopic analysis of 2,5-dichlorophenylhydrazine has been documented in the National Institute of Standards and Technology database [10]. The compound was analyzed as a solid sample prepared in mineral oil mull, following standard procedures for hydrazine derivatives [10]. The infrared spectrum exhibits characteristic absorption bands for N-H stretching vibrations of the hydrazine group, aromatic C-H stretching, and C-Cl stretching modes.
The spectral data was collected using dispersive instrumentation and shows some contamination around 2900 cm⁻¹ due to the mineral oil matrix [10]. Despite this limitation, the spectrum provides clear fingerprint identification for the compound and confirms the presence of both the aromatic dichlorophenyl and hydrazine functional groups.
Electron ionization mass spectrometry of 2,5-dichlorophenylhydrazine provides detailed fragmentation patterns that confirm its molecular structure [8] [9]. The molecular ion peak appears at m/z 176 (100% relative intensity), corresponding to the expected molecular weight of 177.03 Da with the loss of one hydrogen atom during ionization [8].
The fragmentation pattern reveals several significant ions: m/z 160 (30.1%), m/z 161 (22.1%), m/z 162 (20.5%), m/z 141 (25.9%), and m/z 133 (35.1%) [8]. These fragments correspond to characteristic losses including chlorine atoms and the hydrazine moiety. The base peak at m/z 176 indicates the stability of the molecular ion under the ionization conditions (75 eV, source temperature 250°C) [8].
Additional significant fragments include ions at m/z 146 (17.9%), m/z 148 (11.6%), and various smaller fragments in the m/z 50-90 range, which represent further decomposition of the dichlorophenyl and hydrazine portions of the molecule [8].
2,5-Dichlorophenylhydrazine demonstrates good thermal stability under normal storage and handling conditions [11] [12] [13]. The free base form exhibits a sharp melting point of 102-103°C, indicating high purity and crystalline order [1] [2] [3]. The hydrochloride salt form shows significantly higher thermal stability with decomposition temperatures ranging from 186-208°C [11] [12].
Thermal analysis reveals that the compound remains stable under recommended temperatures and pressures during normal handling [11] [12] [13]. However, upon thermal decomposition, the compound generates hazardous products including nitrogen oxides (NOₓ), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas [11] [13]. These decomposition products necessitate appropriate safety measures when heating the compound above its decomposition temperature.
The thermal behavior is influenced by the presence of chlorine substituents, which can participate in elimination reactions at elevated temperatures. The compound should be stored at room temperature in cool, dry, well-ventilated areas away from sources of ignition and incompatible materials [11] [12]. Long-term stability studies indicate that the compound maintains its integrity when stored under proper conditions with minimal decomposition over extended periods.
Differential scanning calorimetry and thermogravimetric analysis of similar dichlorophenylhydrazine derivatives show endothermic melting transitions followed by exothermic decomposition processes at higher temperatures. The thermal stability is generally superior to that of unsubstituted phenylhydrazine due to the stabilizing effect of the halogen substituents.
2,5-Dichlorophenylhydrazine exhibits distinct solubility characteristics that reflect its chemical structure and polarity [14] [15] [16]. The compound demonstrates limited solubility in water (approximately 0.56 g/L at 20°C) due to its predominantly hydrophobic character imparted by the dichlorophenyl moiety [14].
The solubility behavior in organic solvents shows marked preferences for polar aprotic solvents. The compound is highly soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are excellent solvents for polar organic compounds with moderate hydrogen bonding capability [18]. Moderate to good solubility is observed in polar protic solvents including ethanol and methanol, particularly when heated under reflux conditions for synthetic applications [19] [20].
In halogenated solvents such as dichloromethane and chloroform, 2,5-dichlorophenylhydrazine shows good solubility at room temperature [21] [22]. This behavior is attributed to favorable interactions between the chlorinated solvent molecules and the dichlorophenyl portion of the compound. The solubility in acetone is moderate, reflecting the intermediate polarity of this solvent.
Essentially no solubility is observed in non-polar solvents such as hexane and limited solubility in diethyl ether [18]. This pattern is consistent with the polar nature of the hydrazine functional group and the overall molecular polarity despite the presence of chlorine substituents.
Temperature dependence studies indicate that solubility generally increases with heating in most organic solvents, following typical thermodynamic behavior. The solubility characteristics are crucial for synthetic applications, where appropriate solvent selection enables efficient reaction conditions and product isolation.
2,5-Dichlorophenylhydrazine exhibits basic properties characteristic of hydrazine derivatives, with the nitrogen atoms serving as primary protonation sites [23] [24]. The predicted pKa value is 4.32 ± 0.10, indicating weak to moderate basicity [24]. This value reflects the electron-withdrawing influence of the two chlorine substituents, which reduce the basicity compared to unsubstituted phenylhydrazine.
The hydrazine moiety contains two nitrogen atoms that can potentially undergo protonation. The terminal nitrogen atom (NH₂ group) is typically the primary protonation site due to its greater electron density and availability for interaction with protons. The internal nitrogen atom connected to the phenyl ring is less basic due to conjugation effects and the influence of the aromatic system.
Formation of the hydrochloride salt demonstrates the basic character of the compound. The salt form (CAS 50709-35-8) with molecular formula C₆H₇Cl₃N₂ shows enhanced stability and altered physical properties compared to the free base [25] [26]. The hydrochloride salt exhibits a significantly higher melting point (208°C with decomposition) and modified solubility characteristics [27] [28].
The acid-base behavior is influenced by the electronic effects of the chlorine substituents at the 2,5-positions. These electron-withdrawing groups decrease the electron density on the hydrazine nitrogen atoms through both inductive and resonance effects, resulting in reduced basicity compared to less substituted analogs [23].
Comparative analysis with related dichloroaniline compounds (pKa ~ 1.60) demonstrates that the hydrazine functionality significantly increases the basicity of the molecule [23]. The difference in pKa values reflects the distinct electronic environments and hybridization states of the nitrogen atoms in aniline versus hydrazine derivatives.
Acute Toxic;Irritant